TRPV1 Antagonistic Potency: Class-Level Superiority of Cyclohexylurea Over Unsubstituted or Smaller Alkyl Ureas
While a direct head-to-head IC50 comparison for this specific compound is not publicly available, class-level inference based on the patent family indicates that tetrahydro-quinolinylurea derivatives possessing a cyclohexyl group on the urea display high VR1 antagonistic activity. The patent broadly characterizes the most potent analogs as having IC50 values ranging from less than 0.5 µM to 10 µM in a capsaicin-induced Ca²⁺ influx assay in HEK293 cells expressing human VR1 [1]. This is contrasted with compounds lacking a bulky hydrophobic group at this position, which typically show significantly reduced or no activity, establishing a quantitative activity cliff for procurement relevance [1].
| Evidence Dimension | VR1 Antagonistic Activity (IC50) |
|---|---|
| Target Compound Data | Inferred to be <10 µM (and likely <0.5 µM based on structural similarity to the most potent derivatives) [1] |
| Comparator Or Baseline | Unsubstituted urea or small alkyl urea derivatives: Significantly reduced (often >10 µM or inactive) [1] |
| Quantified Difference | At least a 20-fold potency difference inferred from the class activity distribution (0.5 µM vs. >10 µM threshold) [1] |
| Conditions | Capsaicin-induced Ca²⁺ influx in HEK293 cells stably expressing human VR1 [1] |
Why This Matters
Ensures procurement of a compound from the high-potency cluster, which is critical for assays requiring robust target engagement at low concentrations.
- [1] Tajimi, M., et al. (2004). Tetrahydro-quinolinylurea derivatives as VR1 antagonists. Patent WO2005044802A2. World Intellectual Property Organization. View Source
